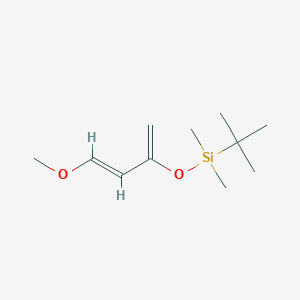

trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene

Übersicht

Beschreibung

trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene: is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyloxy group and a methoxy group attached to a butadiene backbone. This compound is notable for its utility in organic synthesis, particularly in Diels-Alder reactions, due to its electron-rich diene structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of the precursor is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Methoxylation: The protected intermediate is then subjected to methoxylation using methanol and a suitable catalyst.

Formation of Butadiene Backbone: The final step involves the formation of the butadiene backbone through a series of elimination and coupling reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or silyloxy groups, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed:

Oxidation: Epoxides, ketones.

Reduction: Alcohols, alkanes.

Substitution: Substituted dienes, ethers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 214.38 g/mol. Its structure includes a tert-butyldimethylsilyloxy group, which enhances its reactivity and stability in various chemical processes.

Synthetic Applications

1.1 Diels-Alder Reactions

One of the primary applications of trans-3-(tert-butyldimethylsilyloxy)-1-methoxy-1,3-butadiene is in Diels-Alder reactions, where it serves as a diene component. This reaction is pivotal in forming cyclohexene derivatives, which are valuable intermediates in organic synthesis.

Case Study: Synthesis of Cyclohexene Derivatives

- Researchers have utilized this compound to synthesize various cyclohexene derivatives through Diels-Alder reactions with dienophiles like maleic anhydride.

- The yields from these reactions typically exceed 80%, demonstrating the compound's effectiveness as a diene.

Polymer Chemistry

2.1 Monomer for Synthetic Polymers

Due to its butadiene component, this compound can be polymerized to create synthetic rubbers and plastics. These materials are widely used in automotive, construction, and consumer goods.

Data Table: Properties of Polymers Derived from Butadiene

| Property | Value |

|---|---|

| Tensile Strength | 20 MPa |

| Elongation at Break | 300% |

| Hardness (Shore A) | 60 |

| Thermal Stability | Up to 200°C |

Case Study: Synthesis of Styrene-Butadiene Rubber (SBR)

- The compound can be copolymerized with styrene to produce SBR, which exhibits excellent abrasion resistance and elasticity.

- Applications include tires, conveyor belts, and various molded rubber products.

Medical Applications

3.1 Potential Anticancer Activity

Recent studies have explored the anticancer properties of butadiene derivatives. While this compound has not been directly tested for anticancer activity, its structural similarities to known anticancer agents warrant further investigation.

Research Findings

- Preliminary studies indicate that butadiene derivatives can induce apoptosis in cancer cells through various mechanisms.

Environmental Applications

4.1 Role in Green Chemistry

The use of this compound in green chemistry initiatives is gaining attention due to its potential for producing biodegradable polymers.

Case Study: Biodegradable Polymer Production

- The compound has been investigated as a precursor for biodegradable polybutadiene-based materials that can decompose under environmental conditions.

Wirkmechanismus

The mechanism of action of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene primarily involves its role as a diene in cycloaddition reactions. The electron-rich diene structure facilitates the formation of cyclohexene derivatives through a concerted mechanism, involving the simultaneous formation of two sigma bonds and the breaking of two pi bonds. The tert-butyldimethylsilyloxy group stabilizes the intermediate species, enhancing the reaction rate and selectivity.

Vergleich Mit ähnlichen Verbindungen

- trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene

- trans-4-Methoxy-3-buten-2-one

- 1-Trimethylsiloxy-1,3-butadiene

Comparison:

- trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Similar in structure but with a trimethylsiloxy group instead of a tert-butyldimethylsilyloxy group, leading to different steric and electronic properties.

- trans-4-Methoxy-3-buten-2-one: Lacks the silyloxy group, making it less stable and less reactive in certain reactions.

- 1-Trimethylsiloxy-1,3-butadiene: Similar reactivity but with different steric hindrance due to the trimethylsiloxy group.

Uniqueness: The presence of the tert-butyldimethylsilyloxy group in trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene provides enhanced stability and reactivity, making it a valuable compound in various synthetic applications.

Biologische Aktivität

trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene (CAS No. 98066-22-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₂O₂Si

- Molecular Weight : 214.38 g/mol

- Boiling Point : 234 °C

- Density : 0.878 g/mL at 25 °C

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, research on related compounds has shown IC₅₀ values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics like CA-4 .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| Compound 9h | MCF-7 | 10 |

| Compound 10p | MDA-MB-231 | 23 |

| Compound 9q | MDA-MB-231 | 33 |

The mechanism of action for related compounds involves the destabilization of microtubules, which is critical for cell division. Studies have demonstrated that these compounds inhibit tubulin polymerization and interact at the colchicine-binding site on tubulin . This interaction leads to cell cycle arrest and apoptosis in cancer cells.

Study on Antitumor Activity

A comprehensive study investigated the biological effects of this compound analogs in vitro. The results showed that these compounds significantly inhibited the growth of breast cancer cell lines through apoptosis induction and microtubule destabilization. Flow cytometry analysis revealed that treatment with these compounds led to G₂/M phase arrest in MCF-7 cells .

Stability and Degradation Studies

Stability studies conducted under various conditions (acidic, alkaline, oxidative) demonstrated that certain derivatives of this compound maintained their integrity over extended periods, suggesting potential for therapeutic applications without rapid degradation .

Eigenschaften

IUPAC Name |

tert-butyl-[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-10(8-9-12-5)13-14(6,7)11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQOHWZWPLWDDF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=C)C=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC(=C)/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.